molecular formula C8H15NO2 B15278920 Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate

Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate

Cat. No.: B15278920
M. Wt: 157.21 g/mol
InChI Key: LMRCYTXOCDKRRY-RQJHMYQMSA-N
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Description

Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents. One common method is the methylation of (2R,4S)-2-methylpiperidine-4-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic conditions to facilitate nucleophilic attack.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different substituents at the nitrogen atom.

Scientific Research Applications

Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Rel-methyl (2R,4S)-2-methylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties and reactivity.

    Rel-methyl (2R,4S)-2-phenyl-4-piperidinecarboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R,4S)-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

LMRCYTXOCDKRRY-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)C(=O)OC

Canonical SMILES

CC1CC(CCN1)C(=O)OC

Origin of Product

United States

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